molecular formula C15H12N2O3S2 B2476417 N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide CAS No. 941924-85-2

N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2476417
CAS RN: 941924-85-2
M. Wt: 332.39
InChI Key: AAOCQPOARBQQEV-UHFFFAOYSA-N
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Description

Compounds with benzo[d]thiazol and methylsulfonyl groups are often studied for their potential biological activities . For example, indole-benzimidazole structures have gained interest due to their anticancer properties and estrogen receptor modulatory actions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like 1H NMR, 13C NMR, mass spectral and in silico docking analyses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with biological targets, such as estrogen receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like 1H NMR, 13C NMR, and mass spectral analyses .

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide is that it is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of this compound is that it can be challenging to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide. One area of research is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Another area of research is to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, future research could focus on improving the solubility of this compound to make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide involves a series of chemical reactions. The first step is the condensation of 2-aminobenzenethiol with 2-chlorobenzoyl chloride to form 2-(benzo[d]thiazol-5-yl)benzoic acid. The second step involves the reaction of 2-(benzo[d]thiazol-5-yl)benzoic acid with methylsulfonyl chloride to form this compound.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOCQPOARBQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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